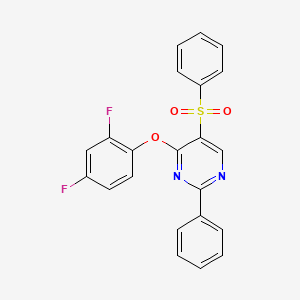

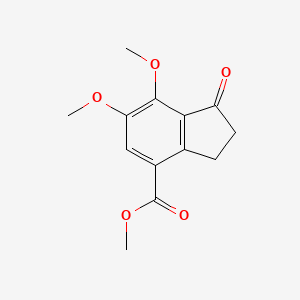

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

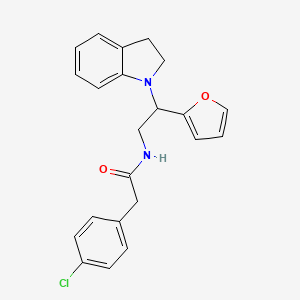

5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine, also known as 5-BDF-PP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a starting material in organic synthesis, as a reagent in chemical reactions, and as a tool in scientific research.

Applications De Recherche Scientifique

Applications in Pharmacology and Biochemistry

Prevention of Cerebral Vasospasm

Compounds similar to "5-(Benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine" have been investigated for their potential to prevent cerebral vasospasm, a serious complication following subarachnoid hemorrhage. For example, endothelin receptor antagonists have shown effectiveness in reducing the magnitude of constriction in animal models, indicating potential therapeutic applications in human cases (Zuccarello et al., 1996).

Antitumor and Antibacterial Agents

Novel synthetic methodologies involving compounds with benzenesulfonyl moieties have been developed for potential antitumor and antibacterial applications. These methodologies have led to the creation of compounds with significant activity against various cancer cell lines and bacterial strains, showcasing the chemical versatility and potential biomedical applications of these compounds (Hafez et al., 2017).

Applications in Chemical Synthesis

Synthesis of Glycosides

The compound 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been used as a powerful reagent for activating thioglycosides for conversion to glycosyl triflates. This method is crucial for forming diverse glycosidic linkages, highlighting the importance of benzenesulfonyl derivatives in synthetic carbohydrate chemistry (Crich & Smith, 2001).

Catalysis in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes have been synthesized and applied as efficient and selective catalysts in the oxidation of alcohols. This application demonstrates the role of benzenesulfonyl-containing compounds in catalyzing chemical reactions, further expanding their utility beyond biological applications (Hazra et al., 2015).

Material Science Applications

Structural and Optical Properties

Research on compounds structurally related to "this compound" has included studies on their thermal, optical, and structural properties. These studies are crucial for understanding the potential applications of such compounds in material science, including their use in electronic and photonic devices (Karthik et al., 2021).

Propriétés

IUPAC Name |

5-(benzenesulfonyl)-4-(2,4-difluorophenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N2O3S/c23-16-11-12-19(18(24)13-16)29-22-20(30(27,28)17-9-5-2-6-10-17)14-25-21(26-22)15-7-3-1-4-8-15/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEMWKHKEVKZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2663148.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)

![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-methyl-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2663153.png)

![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)